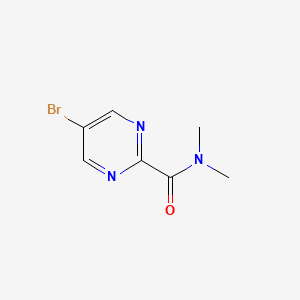

5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N-dimethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWQDZYFUMYZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915948-92-4 |

Source

|

| Record name | 5-bromo-N,N-dimethylpyrimidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-N,N-dimethylpyrimidine-2-carboxamide

Introduction

5-bromo-N,N-dimethylpyrimidine-2-carboxamide is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The pyrimidine carboxamide scaffold is a prevalent feature in a multitude of biologically active molecules, including inhibitors of kinases, enzymes, and other protein targets. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thereby allowing for the systematic exploration of the chemical space around the core structure. This guide provides a detailed, field-proven protocol for the synthesis of this valuable compound, focusing on the underlying chemical principles and practical considerations for its successful execution in a research setting.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-stage process. This strategy prioritizes the use of commercially available or readily accessible starting materials and employs robust, high-yielding chemical transformations.

-

Stage 1: Preparation of the Carboxylic Acid Intermediate. The synthesis begins with the formation of the crucial intermediate, 5-bromopyrimidine-2-carboxylic acid. A common and effective route to this intermediate is the hydrolysis of a corresponding nitrile precursor, 5-bromopyrimidine-2-carbonitrile.

-

Stage 2: Amide Bond Formation. The final target molecule is then synthesized via the coupling of 5-bromopyrimidine-2-carboxylic acid with dimethylamine. This step requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The following sections provide a detailed, step-by-step methodology for each stage of this synthetic sequence.

Stage 1: Synthesis of 5-Bromopyrimidine-2-carboxylic Acid

The foundational step in this synthesis is the preparation of the carboxylic acid intermediate. While several methods exist for the formation of the pyrimidine ring system[1], a practical approach for research purposes is the hydrolysis of the corresponding nitrile, which can often be sourced commercially or synthesized.

Principle of the Reaction: Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[2][3][4] Under basic conditions, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.[3] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[2]

Experimental Protocol: Alkaline Hydrolysis of 5-Bromopyrimidine-2-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-bromopyrimidine-2-carbonitrile (1.0 eq) in a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 4-5 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction typically takes several hours.

-

Cooling and Acidification: Once the reaction is complete, cool the flask to 0 °C in an ice bath. With careful stirring, slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise to acidify the mixture to a pH of approximately 3-4. This will cause the carboxylic acid product to precipitate out of the solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the isolated solid under vacuum to yield 5-bromopyrimidine-2-carboxylic acid. The product can be used in the next step, often without further purification.

Stage 2: Synthesis of this compound

This final step involves the formation of an amide bond, a reaction that is central to medicinal chemistry.[5] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species using a coupling reagent.[5][6]

Causality of Reagent Selection: HATU-Mediated Coupling

A plethora of amide coupling reagents are available, ranging from carbodiimides (e.g., EDC, DCC) to phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU).[5][7][8] For this synthesis, we select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent.

Why HATU?

-

High Efficiency: HATU is renowned for its ability to mediate rapid and high-yielding couplings, even with sterically hindered or electron-deficient substrates.[9][10]

-

Mild Conditions: The reaction proceeds efficiently at room temperature, which helps to minimize side reactions and preserve sensitive functional groups.[8]

-

Low Racemization: For chiral substrates, HATU is known to minimize the risk of epimerization.[9]

-

Mechanism: HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[11][12]

Quantitative Data for Amide Coupling

| Reagent | Molecular Weight ( g/mol ) | Equivalents (eq) | Amount (for 1 mmol scale) | Moles (mmol) |

| 5-Bromopyrimidine-2-carboxylic acid | 202.99[13] | 1.0 | 203 mg | 1.0 |

| HATU | 380.23 | 1.1 | 418 mg | 1.1 |

| Dimethylamine hydrochloride | 81.54 | 1.2 | 98 mg | 1.2 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 | 523 µL | 3.0 |

| Anhydrous DMF (Solvent) | 73.09 | - | 5 mL | - |

Experimental Protocol: HATU-Mediated Amide Coupling

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-bromopyrimidine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids (to a typical concentration of 0.2 M).

-

Base and Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution. The base deprotonates both the carboxylic acid and the amine hydrochloride salt.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an organic solvent such as ethyl acetate.

-

Extraction and Washing: Wash the organic layer sequentially with a 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualizations

Overall Synthetic Workflow

Caption: Overall two-stage synthesis of the target compound.

Mechanism of HATU-Mediated Amide Coupling

Caption: Simplified mechanism of amide bond formation using HATU.

References

-

Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

-

Wikipedia. (n.d.). HATU. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

Reddy, P. G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?[Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

- Loidolt, M., et al. (2021).

- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

- Martinkova, L., & Vesela, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.

-

PubChem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid. [Link]

-

ResearchGate. (2008). Synthesis of 2-Amino-5-bromopyridine. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

- Google Patents. (2013). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.

-

Patsnap. (n.d.). Preparation method for 2-cyano-5-bromopyridine. [Link]

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. peptidebridge.com [peptidebridge.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. 5-Bromopyrimidine-2-carboxylic acid | C5H3BrN2O2 | CID 16462970 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-bromo-N,N-dimethylpyrimidine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-bromo-N,N-dimethylpyrimidine-2-carboxamide, a molecule of interest within the broader class of pyrimidine-based compounds that are pivotal in medicinal chemistry. While specific experimental data for this exact compound is limited, this document synthesizes available information on its properties, offers logical pathways for its synthesis based on established pyrimidine chemistry, and explores its potential applications by drawing parallels with structurally related and well-studied pyrimidine carboxamides.

Compound Identification and Physicochemical Properties

Molecular Structure and Properties:

The structural information for this compound is available through public chemical databases.[1] The molecule consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an N,N-dimethylcarboxamide group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C7H8BrN3O | [1] |

| Molecular Weight | 230.06 g/mol | [2] |

| Monoisotopic Mass | 228.98508 Da | [1] |

| InChI | InChI=1S/C7H8BrN3O/c1-11(2)7(12)6-9-3-5(8)4-10-6/h3-4H,1-2H3 | [1] |

| InChIKey | VLWQDZYFUMYZMT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C)C(=O)C1=NC=C(C=N1)Br | [1] |

| Predicted XlogP | 0.7 | [1] |

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound is not currently available[1], a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of 5-bromo-2-substituted pyrimidine compounds. A general and adaptable one-step reaction involves the condensation of a 2-bromomalonaldehyde equivalent with an appropriate amidine.[3]

Proposed Synthetic Pathway:

A likely synthetic approach would involve the reaction of a suitable N,N-dimethylguanidine derivative with a brominated three-carbon electrophile. This method is advantageous due to its operational simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for scalable production in medicinal chemistry campaigns.[3]

Caption: Proposed one-step synthesis of the target compound.

Experimental Protocol Considerations:

-

Solvent and Catalyst: The reaction would likely be carried out in a polar solvent, such as a lower alcohol or acetic acid, and may be facilitated by a mild acid or base catalyst to promote the condensation and subsequent cyclization.

-

Reaction Conditions: The reaction temperature could range from room temperature to reflux, depending on the reactivity of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for optimization.

-

Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product would then be purified using column chromatography on silica gel or by recrystallization to yield the pure this compound.

Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern, which is characteristic of a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The Pyrimidine Carboxamide Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The carboxamide functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions or can be involved in halogen bonding with the target protein.

Potential Therapeutic Applications:

-

Enzyme Inhibition: Pyrimidine carboxamides have been successfully developed as inhibitors of various enzymes. For instance, they have been investigated as inhibitors of Vanin-1, which is implicated in inflammatory processes.[4] They have also been explored as inhibitors of salt-inducible kinases (SIKs) for the treatment of inflammatory bowel disease.[5] The structural features of this compound make it a candidate for screening against a variety of kinase and amidohydrolase targets.

-

Anticancer Activity: Brominated compounds and pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] The pyrimidine core is a key component of antifolates that inhibit de novo purine nucleotide biosynthesis, a critical pathway for cancer cell proliferation.[7] Therefore, this compound could be investigated for its potential as an anticancer agent.

-

Antimicrobial Agents: The 2,5-dimethylphenyl scaffold, which shares some electronic and steric features with the pyrimidine ring system, is a common feature in many antimicrobial compounds.[8] This suggests that novel pyrimidine derivatives could be explored for the development of new antimicrobial candidates targeting multidrug-resistant pathogens.

-

Receptor Antagonism: Pyrimidine derivatives have been developed as potent receptor antagonists. For example, Macitentan, a dual endothelin receptor antagonist, features a substituted pyrimidine core and is used to treat pulmonary arterial hypertension.[9]

Caption: A typical workflow for evaluating a novel compound in drug discovery.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural similarity to a range of biologically active pyrimidine carboxamides suggests its potential as a valuable building block or lead compound in drug discovery. Future research should focus on establishing a reliable synthetic route, fully characterizing the compound, and screening it against a diverse panel of biological targets to uncover its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships of pyrimidine derivatives in medicinal chemistry.

References

-

PubChem. 5-Bromo-N,N-dimethylpyrazine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-bromo-N-hydroxypyrimidine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. This compound (C7H8BrN3O). Available from: [Link]

-

Pharmaffiliates. N-(5-Bromo-2-chloropyrimidin-4-yl)-N-cyclopentylnitrous amide. Available from: [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. Available from: [Link]

-

Mitchell-Ryan, S., et al. (2014). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase in De Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry, 57(3), 879–894. Available from: [Link]

-

Lindsley, C. W., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 757–784. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5403. Available from: [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6515. Available from: [Link]

-

Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Available from: [Link]

-

Urbonaviciute, G., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(13), 10884. Available from: [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C7H8BrN3O) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-N,N-dimethylpyrazine-2-carboxamide | C7H8BrN3O | CID 72219309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual-acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to ampk activation and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Characterization of 5-bromo-N,N-dimethylpyrimidine-2-carboxamide: A Technical Guide

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 5-bromo-N,N-dimethylpyrimidine-2-carboxamide. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of novel heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The bromine atom at the 5-position and the N,N-dimethylcarboxamide group at the 2-position are expected to modulate the electronic properties and steric profile of the pyrimidine ring, influencing its potential biological targets and pharmacokinetic properties. Accurate structural confirmation through spectral analysis is a cornerstone of its chemical and pharmacological investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit two distinct signals for the aromatic protons on the pyrimidine ring and a single signal for the N,N-dimethyl groups. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent, as well as the electronic nature of the carboxamide group.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~8.90 | Singlet (s) | H-4, H-6 | The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry. Their significant downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms and the bromine atom. Data from similar 5-bromopyrimidines support this prediction[1][2]. |

| ~3.15 | Singlet (s) | N(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a single sharp singlet. The chemical shift is characteristic of N,N-dimethylcarboxamides attached to an aromatic system[3]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the different carbon environments in the molecule. The chemical shifts are predicted based on established substituent effects on the pyrimidine ring.[4][5]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C=O | The carbonyl carbon of the carboxamide group is expected to resonate in this typical downfield region. |

| ~160 | C-4, C-6 | These equivalent carbons are adjacent to nitrogen atoms, resulting in a significant downfield shift. |

| ~158 | C-2 | The carbon bearing the carboxamide group is also deshielded by the adjacent nitrogen atoms. |

| ~120 | C-5 | The carbon atom directly bonded to the bromine atom is expected to appear at this approximate chemical shift, influenced by the halogen's electronegativity and heavy atom effect. |

| ~37 | N(CH₃)₂ | The carbons of the N,N-dimethyl groups are anticipated in this region, consistent with similar structures. |

Notional Protocol for NMR Data Acquisition

A robust and reproducible NMR analysis is critical. The following protocol outlines the standard procedure for acquiring high-quality NMR data for a novel compound like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Predicted EI-MS fragmentation pathway.

The initial fragmentation is likely to involve the loss of the bromine radical or cleavage of the carboxamide side chain. Further fragmentation of the pyrimidine ring can also be expected.

Notional Protocol for Mass Spectrometry Data Acquisition

The following protocol details the steps for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for confirming the molecular weight.

Workflow for ESI-MS Analysis

Caption: Standard workflow for ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectral data, along with the outlined protocols, serve as a valuable resource for the synthesis, characterization, and further development of this and related pyrimidine derivatives. The presented analysis, grounded in fundamental spectroscopic principles and data from analogous compounds, offers a solid framework for the empirical verification of this molecule's structure.

References

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]

-

Proton magnetic resonance spectra of aromatic N,N-dimethylcarboxyamides. Evidence for hindered rotation and anisotropic effects caused by additional phenyl rings. ACS Publications. [Link]

-

5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

5-Bromopyrimidine. PubChem. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

The Diverse Biological Landscape of Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Bromopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the design of therapeutic agents. Its inherent ability to interact with a wide array of biological targets has made it a "privileged scaffold" in medicinal chemistry. The introduction of a bromine atom to this versatile ring system creates bromopyrimidine derivatives, a class of compounds with significantly modulated electronic properties and reactivity. This strategic halogenation often enhances binding affinities to target proteins and provides a valuable synthetic handle for further molecular elaboration, making bromopyrimidine derivatives a particularly attractive area of research for the development of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the predicted and validated biological activities of bromopyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also detailed experimental and computational protocols to facilitate further investigation in this promising field. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and practical utility.

Predicted Biological Activities of Bromopyrimidine Derivatives

The strategic placement of a bromine atom on the pyrimidine ring gives rise to a diverse range of pharmacological activities. The following sections delve into the most significant and well-documented biological activities of these compounds.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[1]

Mechanism of Action: A predominant mechanism of action for many anticancer bromopyrimidine derivatives is the inhibition of protein kinases. These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Bromopyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of kinases, effectively blocking downstream signaling and inducing cell cycle arrest or apoptosis in cancer cells.

Two notable kinase targets for bromopyrimidine derivatives are the Epidermal Growth Factor Receptor (EGFR) and the Bcr-Abl tyrosine kinase.

-

EGFR Inhibition: The EGFR signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell growth.[2] Certain 2-aminopyrimidine derivatives have been designed to overcome drug resistance caused by mutations in EGFR, such as the C797S mutation in non-small cell lung cancer.[3] These compounds have shown significant anti-proliferative activity against resistant cell lines.[3]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Invasion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromopyrimidine [label="Bromopyrimidine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Activates"]; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;

EGFR -> PI3K [label="Activates"]; PI3K -> Akt; Akt -> Apoptosis; Akt -> Proliferation;

Bromopyrimidine -> EGFR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } * Caption: EGFR Signaling Pathway and Inhibition by Bromopyrimidine Derivatives.

-

Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[4] Novel 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent inhibitors of Bcr-Abl kinase.[5] These compounds have demonstrated significant cytotoxic activity against CML cell lines, such as K562.[5]

// Nodes Bcr_Abl [label="Bcr-Abl\n(Constitutively Active Kinase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_MAPK [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Increased Cell\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromopyrimidine [label="Bromopyrimidine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Bcr_Abl -> Grb2_Sos [label="Activates"]; Bcr_Abl -> PI3K_Akt [label="Activates"]; Bcr_Abl -> STAT5 [label="Activates"]; Grb2_Sos -> Ras_MAPK; Ras_MAPK -> Proliferation; PI3K_Akt -> Apoptosis; STAT5 -> Proliferation; STAT5 -> Apoptosis;

Bromopyrimidine -> Bcr_Abl [label="Inhibits", style=dashed, color="#4285F4", fontcolor="#4285F4"]; } * Caption: Bcr-Abl Signaling and Inhibition by Bromopyrimidine Derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | 2d: Strongest cytotoxicity at 50 µM | [6] |

| Spirocyclopentane-pyridothienopyrimidin-4-one derivative (6b) | HepG2 (Liver) | 2.75 | [1] |

| Spirocyclopentane-pyridothienopyrimidin-4-one derivative (6b) | MCF-7 (Breast) | 9.89 | [1] |

| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (5k) | Various cancer cell lines | 29 - 59 | [7] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | [4] |

| 5-bromo-pyrimidine derivatives (5c, 5e, 6g, 9e, 9f, 10c) | K562 (CML) | Potent inhibitors | [5] |

Antimicrobial Activity: A Broad Spectrum of Action

Bromopyrimidine derivatives have emerged as promising candidates in the fight against microbial infections, exhibiting both antibacterial and antifungal properties.

Mechanism of Action: The precise mechanisms of antimicrobial action are varied and depend on the specific derivative. However, it is generally believed that these compounds can interfere with essential cellular processes in microorganisms. For instance, some thienopyrimidine derivatives have been shown to inhibit key enzymes involved in bacterial DNA replication, transcription, and cell wall synthesis.[8] The lipophilicity conferred by the bromo substituent can also facilitate the passage of the molecule through the microbial cell membrane.

Antibacterial Activity: Novel 5-bromo-pyrimidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] Some halogenated pyrrolopyrimidines have shown potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 8 mg/L.[9]

Antifungal Activity: Certain bromopyrimidine derivatives have also exhibited notable antifungal activity. For example, some derivatives have been shown to be effective against Candida albicans and Candida parapsilosis.[8]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Halogenated 6-aryl-7H-pyrrolo [2,3-d] pyrimidin-4-amines | Staphylococcus aureus | 8 | [9] |

| Thienopyrimidine-sulfonamide hybrid (8iii) | Candida albicans | 31.25 | [8] |

| Thienopyrimidine-sulfonamide hybrid (8iii) | Candida parapsilosis | 62.5 | [8] |

| 4'-(4-methylpiperazin-1-yl) derivative 94 | Various bacterial strains | 7.81 - 15.63 | [10] |

| Pyrimidine derivatives containing sulfonate groups (A5, A31, A33) | Xanthomonas oryzae pv. Oryzae | EC50: 4.24, 6.77, 9.35 | [11] |

Antiviral Activity: Combating Viral Infections

The pyrimidine scaffold is a component of several established antiviral drugs, and brominated derivatives are being actively investigated for their potential to combat a range of viral pathogens.[12]

Mechanism of Action: The antiviral mechanisms of bromopyrimidine derivatives can be diverse. They may act by inhibiting viral entry into host cells, interfering with viral replication machinery (such as viral polymerases or proteases), or modulating host cell pathways that are essential for viral propagation. For instance, some pyrrolopyrimidine derivatives have shown activity against coxsackievirus and rotavirus.[13][14]

Quantitative Data on Antiviral Activity:

| Compound Class | Virus | EC50 (µM) | Reference |

| Triazolopyrimidine derivative (75) | Chikungunya virus (CHIKV 899 strain) | 2.6 ± 1 | [15] |

| Triazolopyrimidine derivatives (78, 80) | Chikungunya virus (CHIKV 899 strain) | 5.2 ± 0.5 and 6.9 ± 2 | [15] |

| Pyrrolopyrimidine derivatives | Rotavirus Wa strain and Coxsackievirus B4 | Significant activity | [13][14] |

Kinase Inhibitory Activity: Precision Targeting in Signal Transduction

As mentioned in the anticancer section, kinase inhibition is a major area where bromopyrimidine derivatives excel. Their ability to be tailored to selectively target specific kinases makes them highly valuable in drug discovery.

Mechanism of Action: Bromopyrimidine derivatives typically act as ATP-competitive inhibitors. The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the bromo substituent and other appended moieties can be modified to achieve selectivity for a particular kinase by exploiting differences in the surrounding amino acid residues.

Examples of Targeted Kinases:

-

Bruton's Tyrosine Kinase (BTK): Fused pyrimidine compounds have been developed as potent BTK inhibitors, with IC50 values in the sub-nanomolar range, for the treatment of cancers like diffuse large B-cell lymphoma.[16]

-

CDK4/6: 5-Bromo-2,4-dichloropyrimidine is a key intermediate in the synthesis of Palbociclib and Ribociclib, which are approved CDK4/6 inhibitors for certain types of breast cancer.[17]

-

Multi-targeted Kinase Inhibitors: Some pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, making them potential candidates for broader anticancer applications.[7]

Quantitative Data on Kinase Inhibitory Activity:

| Compound | Target Kinase | IC50 (nM) | Reference |

| Fused pyrimidine compound | BTK | 0.433 | [16] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR | 40 - 204 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | Her2 | 40 - 204 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | VEGFR2 | 40 - 204 | [7] |

| Pyrrolo[2,3-d]pyrimidine derivative (5k) | CDK2 | 40 - 204 | [7] |

| Nilotinib (a phenylaminopyrimidine) | Bcr-Abl | 10 - 25 | [18] |

| Cyclopropyl substituted pyrimidine derivative (33d) | BCR-ABL | 88.4 | [2] |

| Cyclopropyl substituted pyrimidine derivative (33d) | BCR-ABL (T315I mutant) | 164 | [2] |

Methodologies for Predicting and Validating Biological Activity

A robust and multi-faceted approach, combining both computational prediction and experimental validation, is essential for the successful development of bromopyrimidine derivatives as therapeutic agents.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of bromopyrimidine derivatives.

1. MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of chemical compounds.[19]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

-

Compound Treatment: Add various concentrations of the bromopyrimidine derivatives to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in dilute acid) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]

-

2. Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the bromopyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.[5]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a defined period (typically 18-24 hours).[5]

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[5]

-

3. ADP-Glo™ Kinase Assay

This is a luminescent assay for measuring the activity of kinases and their inhibition by test compounds.[17]

-

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.[17]

-

Protocol:

-

Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the bromopyrimidine derivative at various concentrations.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[9]

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.[20]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[9]

-

4. Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.[21]

-

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[21]

-

Protocol:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the bromopyrimidine derivative.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.[16]

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: Calculate the concentration of the compound that results in a 50% reduction in the number of plaques compared to the virus control.

-

Computational Workflows

Computational methods are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.[18]

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10]

-

Workflow:

-

Target and Ligand Preparation: Obtain the 3D structure of the target protein (from the Protein Data Bank or through homology modeling) and the 3D structure of the bromopyrimidine derivative. Prepare both by adding hydrogen atoms and assigning charges.

-

Binding Site Definition: Define the binding site on the target protein, typically the active site.

-

Docking Simulation: Use a docking program (e.g., AutoDock) to explore the conformational space of the ligand within the defined binding site and score the different poses based on a scoring function that estimates the binding affinity.[22]

-

Analysis of Results: Analyze the top-ranked poses to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Target [label="Prepare Target Protein\n(3D Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Ligand [label="Prepare Ligand\n(Bromopyrimidine Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Define_Site [label="Define Binding Site", fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Perform Docking\n(e.g., AutoDock)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Docking Poses\nand Scores", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Target; Start -> Prep_Ligand; Prep_Target -> Define_Site; Prep_Ligand -> Docking; Define_Site -> Docking; Docking -> Analysis; Analysis -> End; } * Caption: A typical workflow for molecular docking studies.

-

2. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities.[23]

-

Workflow:

-

Data Collection: Compile a dataset of bromopyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values).

-

Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

-

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

-

Prediction: Use the validated model to predict the biological activity of new, unsynthesized bromopyrimidine derivatives.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Collect Data\n(Structures and Activities)", fillcolor="#F1F3F4", fontcolor="#202124"]; Descriptor_Calc [label="Calculate Molecular\nDescriptors", fillcolor="#F1F3F4", fontcolor="#202124"]; Model_Building [label="Build QSAR Model\n(Statistical Methods)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Model_Validation [label="Validate the Model", fillcolor="#FBBC05", fontcolor="#202124"]; Prediction [label="Predict Activity of\nNew Compounds", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Data_Collection; Data_Collection -> Descriptor_Calc; Descriptor_Calc -> Model_Building; Model_Building -> Model_Validation; Model_Validation -> Prediction; Prediction -> End; } * Caption: A generalized workflow for QSAR model development and application.

-

Conclusion and Future Perspectives

Bromopyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, particularly as kinase inhibitors, underscores their potential for the development of novel therapeutics. The synthetic tractability of the bromopyrimidine scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against specific biological targets.

The integration of computational methods, such as molecular docking and QSAR, with traditional experimental screening will be pivotal in accelerating the discovery and optimization of new bromopyrimidine-based drug candidates. As our understanding of the molecular basis of diseases continues to grow, the rational design of bromopyrimidine derivatives targeting novel and validated pathways will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers to explore and harness the full therapeutic potential of this remarkable chemical scaffold.

References

-

Good IC50 Values Research Articles. R Discovery. Retrieved from [Link]

-

Al-Warhi, T., Rizk, O., & El-Agrody, A. M. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 783. [Link]

-

Al-Abdullah, E. S., Al-Harbi, S. A., Al-Masaud, A. A., & El-Gamal, M. I. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]

-

The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Journal of Medical Virology, 93(10), 5705-5719. [Link]

-

IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 531-547. [Link]

-

IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells. ResearchGate. Retrieved from [Link]

-

Soror, S. H., et al. (2016). Novel antiviral compounds against gastroenteric viral infections. Archiv der Pharmazie, 349(1), 30-41. [Link]

-

Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (n.d.). Pharmacognosy Journal. Retrieved from [Link]

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. (2018). PLOS ONE, 13(12), e0208460. [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117354. [Link]

-

Al-Warhi, T., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 603. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Current Medicinal Chemistry, 30(1), 108-125. [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). Antibiotics, 11(7), 964. [Link]

-

Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018). Journal of Hematology & Oncology, 11(1), 84. [Link]

-

Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022). Biointerface Research in Applied Chemistry, 12(6), 7545-7560. [Link]

-

Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. (2022). Scientific Reports, 12(1), 12345. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Pharmaceutics, 13(2), 157. [Link]

-

Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (2021). Journal of Medicinal Chemistry, 64(15), 11466-11482. [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. ResearchGate. Retrieved from [Link]

-

Dose−response curves and EC50 values for derivatives. ResearchGate. Retrieved from [Link]

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. ResearchGate. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. Retrieved from [Link]

-

Advances in the development of antivirals for rotavirus infection. (2023). Frontiers in Microbiology, 14, 1149405. [Link]

-

Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2022). Molecules, 27(13), 4239. [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). African Journal of Biotechnology, 7(16). [Link]

-

5-Bromo-2,4-dichloropyrimidine. PubChem. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). International Journal of Petrochemical Science & Engineering, 2(2). [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2011). Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules, 28(9), 3895. [Link]

-

Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. (2021). Life, 11(1), 16. [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. [Link]

-

Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. (2023). Research Journal of Pharmacy and Technology, 16(3), 1163-1167. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). Molecules, 28(13), 5104. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5483. [Link]

-

Antiviral Activity Exerted by Natural Products against Human Viruses. (2021). Viruses, 13(1), 108. [Link]

-

Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 114-119. [Link]

-

Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Retrieved from [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). Current Drug Discovery Technologies. [Link]

-

Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells. (1998). British Journal of Cancer, 77(3), 411-416. [Link]

-

Advances in the Development of Antiviral Compounds for Rotavirus Infections. (2021). Viruses, 13(5), 868. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Retrieved from [Link]

-

Taiho Pharmaceutical reports development of BTK inhibitors. (2015). BioWorld. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Journal of Experimental and Clinical Cancer Research, 41(1), 340. [Link]

-

Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. (2023). Molecules, 28(8), 3450. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. [Link]

-

Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. (2021). Journal of Chemical Information and Modeling, 61(10), 5163-5176. [Link]

Sources

- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel antiviral compounds against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. | BioWorld [bioworld.com]

- 17. nbinno.com [nbinno.com]

- 18. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Advances in the development of antivirals for rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-bromo-N,N-dimethylpyrimidine-2-carboxamide: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from the laboratory bench to clinical application is fraught with challenges. Among the most fundamental of these is the compound's solubility.[1][2] Poor solubility can severely hamper a compound's bioavailability, leading to unreliable outcomes in biological assays and posing significant hurdles for formulation development.[2] This guide provides an in-depth exploration of the solubility characteristics of 5-bromo-N,N-dimethylpyrimidine-2-carboxamide, a substituted pyrimidine carboxamide of interest in medicinal chemistry. Pyrimidine derivatives are a cornerstone in drug design, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

This document will delve into the theoretical principles governing the solubility of this compound, with a particular focus on its behavior in Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in drug discovery. Furthermore, we will present a comprehensive, step-by-step protocol for the experimental determination of its solubility, empowering researchers to generate robust and reliable data.

Understanding the Molecular Determinants of Solubility

The solubility of a compound is dictated by a delicate interplay of its intrinsic chemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, highlighting the importance of matching the polarity of the solute and the solvent.[4]

Molecular Structure of this compound:

The structure of this compound, with its pyrimidine core, bromine substituent, and a dimethylcarboxamide group, presents a molecule with mixed polarity.

-

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its potential to interact with polar solvents.

-

The Bromine Atom: The electronegative bromine atom introduces a polar C-Br bond and also contributes to the overall molecular weight and size, which can influence solubility.[5]

-

The N,N-dimethylcarboxamide Group: This functional group is polar and can participate in dipole-dipole interactions. The carbonyl oxygen can act as a hydrogen bond acceptor.

The interplay of these features suggests that this compound will exhibit a degree of solubility in a range of solvents, with a preference for polar aprotic solvents.

Solubility Profile: A Qualitative Assessment

High Expected Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad spectrum of compounds. Its high dielectric constant and ability to act as a strong hydrogen bond acceptor make it an excellent solvent for polar molecules. For many pyrimidine derivatives, DMSO provides good solubility.[7] Given the polar nature of the N,N-dimethylcarboxamide group and the pyrimidine ring in this compound, high solubility in DMSO is anticipated. This makes DMSO an ideal solvent for preparing high-concentration stock solutions for biological screening.

Predicted Solubility in Other Common Solvents

The following table provides a qualitative prediction of the solubility of this compound in other common laboratory solvents, based on the principles of "like dissolves like".[4][8]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Insoluble | While the molecule has polar groups, the overall structure with the bromine and dimethyl groups may limit its ability to form a sufficient number of energetically favorable interactions with the highly structured hydrogen-bonding network of water. |

| Ethanol/Methanol | Polar Protic | Moderate | These alcohols are less polar than water and can engage in hydrogen bonding. They are likely to be better solvents than water but may not be as effective as polar aprotic solvents. The solubility of pyrimidine derivatives in methanol has been shown to increase with temperature.[9][10] |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity is suitable for dissolving compounds with polar functional groups. |

| Acetonitrile | Polar Aprotic | Moderate to High | Similar to acetone, acetonitrile is a polar aprotic solvent that should effectively solvate the compound. |

| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is unlikely to be a good solvent for this polar molecule. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar hydrocarbon and is not expected to dissolve a polar compound like this compound. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11][12] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to reach a saturated solution.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that equilibrium has been established.[11] The supernatant is then carefully separated from the undissolved solid and the concentration of the dissolved compound is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[1]

Step-by-Step Experimental Workflow

The following protocol outlines the key steps for determining the thermodynamic solubility of this compound.

1. Materials and Reagents:

- This compound (solid, high purity)

- Solvents of interest (e.g., DMSO, water, ethanol, etc., HPLC grade)

- Vials with screw caps

- Orbital shaker or rotator with temperature control

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- HPLC system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

- Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

3. Solubility Measurement:

- Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[12]

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[12]

4. Sample Processing:

- After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

- Carefully withdraw a sample of the supernatant.

- To remove any remaining undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter. Phase separation is a critical step to ensure accuracy.[1]

5. Quantification by HPLC:

- Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.

- Inject the diluted sample and the standard solutions onto the HPLC system.

- Analyze the chromatograms to determine the peak area corresponding to this compound.

- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

- Use the calibration curve to determine the concentration of this compound in the diluted sample.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.

Visualizing the Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.

Caption: Thermodynamic Solubility Determination Workflow

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control these to ensure data accuracy and reproducibility.

-

Temperature: The solubility of most solids increases with temperature.[13][5][14] Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Purity of the Compound and Solvent: Impurities in either the compound or the solvent can affect the measured solubility.

-

Solid-State Properties: The crystalline form (polymorphism) or amorphous nature of the solid compound can significantly impact its solubility.[15] It is good practice to characterize the solid form used in the experiment.

-

pH of the Medium: For ionizable compounds, the pH of the solvent will have a profound effect on solubility. While this compound is not expected to be strongly ionizable, this is a critical consideration for many other drug candidates.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its chemical structure allows for reasoned predictions of its behavior in various solvents. High solubility is anticipated in polar aprotic solvents like DMSO, making it a suitable vehicle for in vitro screening. For definitive data, the detailed experimental protocol provided in this guide offers a robust framework for determining its thermodynamic solubility. By carefully controlling experimental variables and employing validated analytical techniques, researchers can generate the high-quality solubility data that is indispensable for advancing promising compounds through the drug discovery and development pipeline.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from [Link]

-

3.2 Solubility. (n.d.). Introductory Organic Chemistry - Open Oregon Educational Resources. Retrieved from [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Factors affecting Solubility. (2021). GeeksforGeeks. Retrieved from [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

-

Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF. (2025). ResearchGate. Retrieved from [Link]

-

5-Bromo-N,N-dimethylpyrazine-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C7H8BrN3O). (n.d.). PubChemLite. Retrieved from [Link]

-

5-bromo-N,N-dimethylpyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

Sources